1,3,2-Benzodioxaborole,2,2'-[1,2-phenylenebis(oxy)]bis-
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Overview
Description
1,3,2-Benzodioxaborole,2,2’-[1,2-phenylenebis(oxy)]bis- is a chemical compound with the molecular formula C18H12B2O6. It is known for its unique structure, which includes two boron atoms and a benzodioxaborole framework. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaborole,2,2’-[1,2-phenylenebis(oxy)]bis- can be synthesized through the reaction of diboron compounds with catechol derivatives. One common method involves the reaction of diboron with catechol at room temperature in a suitable solvent such as benzene . Another method includes the reduction of 2-chlor-1,3,2-benzodioxaborole with tributylstannane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of inert atmospheres, controlled temperatures, and specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole,2,2’-[1,2-phenylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds, which are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
1,3,2-Benzodioxaborole,2,2’-[1,2-phenylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1,3,2-Benzodioxaborole,2,2’-[1,2-phenylenebis(oxy)]bis- exerts its effects involves its ability to interact with various molecular targets. The boron atoms in the compound can form stable complexes with other molecules, facilitating reactions and interactions. The pathways involved may include the formation of boron-oxygen bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Bis(catecholato)diboron: This compound has a similar structure but differs in its reactivity and applications.
2,2’-Bi-1,3,2-benzodioxaborole: Another related compound with distinct properties and uses.
Uniqueness
1,3,2-Benzodioxaborole,2,2’-[1,2-phenylenebis(oxy)]bis- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable boron-oxygen bonds makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C6H4BO3- |
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Molecular Weight |
134.91 g/mol |
IUPAC Name |
2-oxido-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C6H4BO3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H/q-1 |
InChI Key |
RMEOKRRJGWJSRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)[O-] |
Origin of Product |
United States |
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